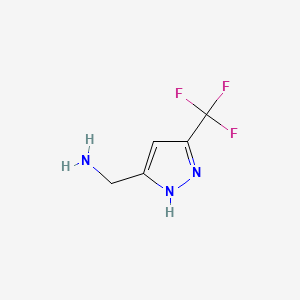
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid, commonly known as AMPMA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. AMPMA is a malonic acid derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of AMPMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. AMPMA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMPMA has been shown to activate certain antioxidant enzymes, which can help to reduce oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects:
AMPMA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that AMPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, AMPMA has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. In vivo studies have also demonstrated that AMPMA can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPMA in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in various disease models. Additionally, the multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. However, one limitation of using AMPMA in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and test subjects.
Direcciones Futuras
There are several future directions for research involving AMPMA. One area of interest is the development of new drugs and pharmaceuticals that are based on the structure and properties of AMPMA. Additionally, further studies are needed to fully understand the mechanism of action of AMPMA and its potential use as a diagnostic tool. Finally, research is needed to investigate the potential toxic effects of AMPMA and to develop safe dosing guidelines for use in research and clinical settings.
Conclusion:
In conclusion, AMPMA is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. The multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. AMPMA has been extensively studied for its potential applications in various scientific research fields, including the development of new drugs and pharmaceuticals, and as a diagnostic tool. Further research is needed to fully understand the mechanism of action of AMPMA and its potential toxic effects.
Métodos De Síntesis
The synthesis of AMPMA involves a multi-step process that includes the reaction of 4-acetamidophenol with ethyl chloroacetate, followed by hydrolysis to form ethyl 4-acetamido-2-hydroxybenzoate. This compound is then subjected to a reaction with malonic acid in the presence of a catalyst to form 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
AMPMA has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs and pharmaceuticals. AMPMA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular disorders. Additionally, AMPMA has been investigated for its potential use as a diagnostic tool in the detection of certain diseases.
Propiedades
Número CAS |
1221499-54-2 |
|---|---|
Fórmula molecular |
C14H15NO6 |
Peso molecular |
293.275 |
Nombre IUPAC |
2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21) |
Clave InChI |
ICJNRQPKVGSXNH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C |
Sinónimos |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)
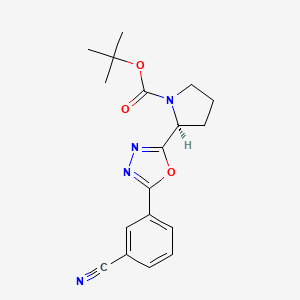

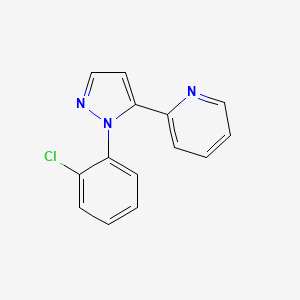
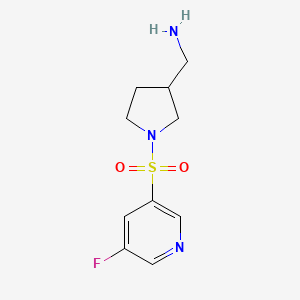

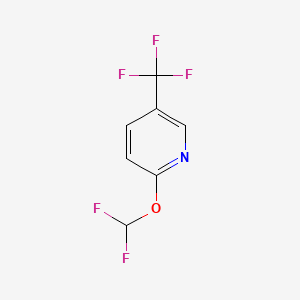
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
